

An In-depth Technical Guide to the Spectroscopic Data of 4-Propylbiphenyl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Propylbiphenyl**

Cat. No.: **B080277**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for **4-Propylbiphenyl** ($C_{15}H_{16}$). The information presented herein has been compiled from scientific literature and publicly accessible databases to support research, development, and quality control activities involving this compound.

Molecular Structure

IUPAC Name: 1-phenyl-4-propylbenzene[1] SMILES: CCCC1=CC=C(C=C1)C2=CC=CC=C2[1]

Molecular Formula: $C_{15}H_{16}$ [1] Molecular Weight: 196.29 g/mol [1]

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-Propylbiphenyl**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectroscopy

The proton NMR spectrum of **4-Propylbiphenyl** provides characteristic signals for the propyl group and the aromatic protons of the biphenyl core.

Chemical Shift (δ) ppm	Multiplicity	Assignment	Reference
7.54-7.20	m	9H, ArH	[2]
2.55	t	2H, -CH ₂ -Ar	[2]
1.58	m	2H, -CH ₂ -	[2]
1.06	t	3H, -CH ₃	[2]

¹³C NMR Spectroscopy

Detailed experimental ¹³C NMR data for **4-Propylbiphenyl** is not readily available in the surveyed literature and databases. Predictions based on computational models and analysis of similar structures suggest the following approximate chemical shifts:

Chemical Shift (δ) ppm (Predicted)	Assignment
~141	Quaternary Ar-C
~138	Quaternary Ar-C
~129	Ar-CH
~127	Ar-CH
~38	-CH ₂ -Ar
~24	-CH ₂ -
~14	-CH ₃

Note: These are predicted values and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of **4-Propylbiphenyl** shows characteristic absorptions for aromatic C-H and C=C bonds, as well as aliphatic C-H bonds.

Wavenumber (ν_{max}) cm^{-1}	Vibrational Mode	Reference
3050	Aromatic C-H Stretch	[2]
2895	Aliphatic C-H Stretch	[2]
1605	Aromatic C=C Stretch	[2]
1508	Aromatic C=C Stretch	[2]
1456	CH_2 Bending	[2]
835	p-Substituted Benzene C-H Bend	[2]
730	Monosubstituted Benzene C-H Bend	[2]

Mass Spectrometry (MS)

The mass spectrum of **4-Propylbiphenyl** confirms its molecular weight.

m/z	Relative Intensity (%)	Assignment	Reference
196	100	$[\text{M}]^+$	[2]
167	65	$[\text{M}-\text{C}_2\text{H}_5]^+$	[2]

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data are not fully described in the source literature. However, based on the information provided and general laboratory practices, the following methodologies can be inferred.

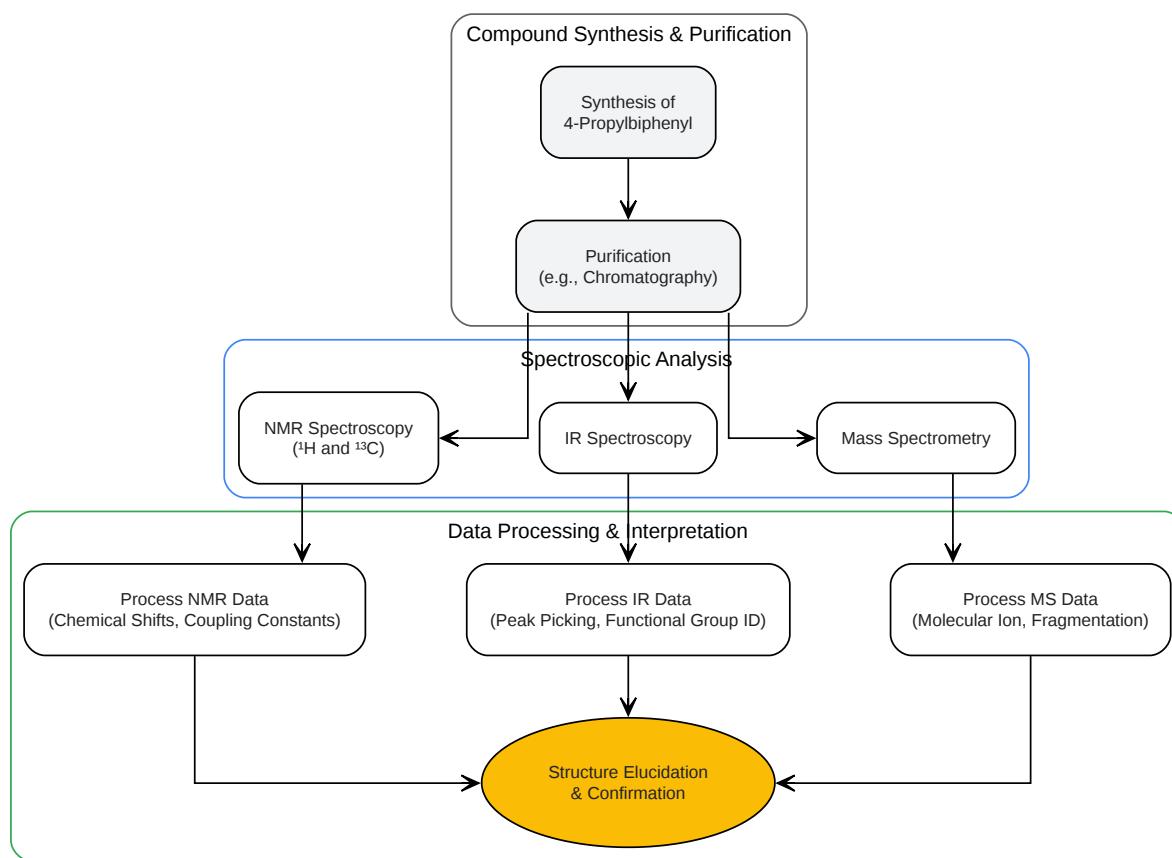
NMR Spectroscopy

- Instrumentation: A standard NMR spectrometer (e.g., 300-500 MHz).

- Sample Preparation: The sample was likely dissolved in deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Acquisition: Standard pulse sequences would have been used for ^1H NMR. For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrophotometer.
- Sample Preparation: The spectrum was likely recorded from a KBr pellet or as a thin film (neat).[\[2\]](#)
- Acquisition: A standard transmission or ATR (Attenuated Total Reflectance) method would have been used, typically scanning from 4000 to 400 cm^{-1} .


Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, likely coupled with a gas chromatograph (GC-MS).
- Ionization: Electron Ionization (EI) at 50 eV was used.[\[2\]](#)
- Analysis: The instrument would have scanned a typical mass range (e.g., m/z 40-500) to detect the molecular ion and fragment ions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **4-Propylbiphenyl**.

General Workflow for Spectroscopic Analysis of 4-Propylbiphenyl

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the systematic approach to the synthesis, purification, and spectroscopic analysis of **4-Propylbiphenyl**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Propyl-1,1'-biphenyl | C15H16 | CID 2734126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of 4-Propylbiphenyl]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b080277#spectroscopic-data-of-4-propylbiphenyl-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com